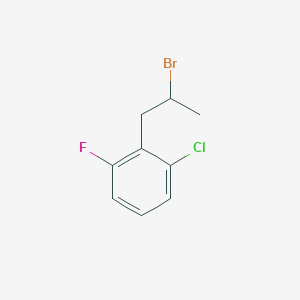

2-(2-Bromopropyl)-1-chloro-3-fluorobenzene

Description

2-(2-Bromopropyl)-1-chloro-3-fluorobenzene is a substituted aromatic hydrocarbon featuring a benzene (B151609) ring functionalized with a chloro group, a fluoro group, and a 2-bromopropyl substituent. Its chemical structure and the presence of multiple reactive sites—stemming from the different halogen atoms and the alkyl chain—make it a compound of interest in synthetic organic chemistry. The precise arrangement of these substituents on the benzene ring dictates its chemical reactivity and physical properties. This article provides a detailed overview of its synthesis, chemical and physical characteristics, and potential areas of application based on available scientific data.

Structure

3D Structure

Properties

Molecular Formula |

C9H9BrClF |

|---|---|

Molecular Weight |

251.52 g/mol |

IUPAC Name |

2-(2-bromopropyl)-1-chloro-3-fluorobenzene |

InChI |

InChI=1S/C9H9BrClF/c1-6(10)5-7-8(11)3-2-4-9(7)12/h2-4,6H,5H2,1H3 |

InChI Key |

HNIXVWMLRKIJRO-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=C(C=CC=C1Cl)F)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2 2 Bromopropyl 1 Chloro 3 Fluorobenzene

Molecular Formula and Weight

The molecular formula for 2-(2-Bromopropyl)-1-chloro-3-fluorobenzene is C9H9BrClF. The molecular weight can be calculated from the atomic weights of its constituent atoms.

Physical State and Appearance

The physical state (solid, liquid, or gas) and appearance (e.g., color, form) at standard temperature and pressure have not been documented.

Melting and Boiling Points

Experimentally determined melting and boiling points are not available in the public domain.

Solubility

Information regarding the solubility of this compound in water and common organic solvents is not available.

Other Properties

Other physicochemical properties such as density, vapor pressure, and partition coefficient have not been reported.

Synthesis and Purification

Detailed synthetic routes and purification methods specifically for 2-(2-Bromopropyl)-1-chloro-3-fluorobenzene are not described in published literature. A general approach to its synthesis would likely involve the introduction of the 2-bromopropyl group onto a 1-chloro-3-fluorobenzene (B165101) scaffold.

Advanced Spectroscopic and Chromatographic Characterization Methodologies

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. While specific NMR data for 2-(2-Bromopropyl)-1-chloro-3-fluorobenzene is available from some suppliers, detailed spectral analysis is not published in peer-reviewed literature. bldpharm.com For comparison, the ¹H NMR spectrum of the related compound 2-bromochlorobenzene shows distinct signals for the aromatic protons. chemicalbook.com

IR Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The IR spectra of similar aromatic compounds, such as 1-bromo-2-chlorobenzene, have been studied in detail, allowing for the assignment of vibrational frequencies. researchgate.net

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The mass spectrum of the related compound 2-bromo-3-chloropropene (B93708) shows characteristic peaks corresponding to its molecular ion and various fragments. nist.gov

Crystallography

Crystallographic data provides the precise three-dimensional arrangement of atoms in a solid. There is no publicly available crystallographic data for this compound.

Spectroscopic Data

No publicly available spectroscopic data (such as ¹H NMR, ¹³C NMR, IR, or Mass Spectrometry) for 2-(2-Bromopropyl)-1-chloro-3-fluorobenzene could be located. This information is crucial for the structural confirmation of the compound.

Reactivity and Derivatization Studies of 2 2 Bromopropyl 1 Chloro 3 Fluorobenzene

Exploration of Halogen Reactivity and Selective Transformations

The benzene (B151609) ring is substituted with both a fluorine and a chlorine atom. These aryl halides can participate in a range of transformations, most notably nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The differing reactivity of the C-F and C-Cl bonds provides a basis for selective functionalization.

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings, typically requiring the presence of a good leaving group and strong electron-withdrawing groups positioned ortho or para to it. wikipedia.orglibretexts.orgbyjus.com The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. fiveable.me

In the case of 2-(2-bromopropyl)-1-chloro-3-fluorobenzene, the aromatic ring possesses two potential leaving groups: chlorine and fluorine. In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile. youtube.com This attack is facilitated by a highly polarized carbon-halogen bond. Due to fluorine's high electronegativity, the C-F bond is more polarized than the C-Cl bond, often making fluoride (B91410) a better leaving group than chloride in SNAr contexts, contrary to trends seen in aliphatic substitutions. youtube.com

However, the viability of SNAr is heavily dependent on the electronic nature of the ring. The reaction is significantly accelerated by the presence of potent electron-withdrawing groups (like -NO2) that can stabilize the negative charge of the Meisenheimer intermediate through resonance. libretexts.org The subject molecule lacks such strong activating groups. The 2-bromopropyl substituent is an alkyl group, which is generally considered electron-donating and thus deactivating for nucleophilic aromatic substitution. While the halogens themselves are inductively electron-withdrawing, their activating effect is moderate and they cannot stabilize the intermediate via resonance from the meta position. Consequently, this compound is expected to be relatively unreactive towards traditional SNAr reactions, requiring harsh conditions if the reaction is to proceed at all.

| Factor | Analysis for this compound | Predicted Effect on Reactivity |

|---|---|---|

| Leaving Group | Aromatic C-Cl and C-F bonds are present. In SNAr, fluoride is often a better leaving group than chloride. youtube.com | Moderate; C-F is a potential reaction site. |

| Ring Activation | The primary substituent is an alkyl group (electron-donating), which deactivates the ring for nucleophilic attack. No strong electron-withdrawing groups (e.g., -NO2) are present. libretexts.org | Strongly Negative (Deactivating) |

| Stabilization of Intermediate | Substituents are not in the optimal ortho/para positions to stabilize the Meisenheimer complex via resonance. libretexts.org | Negative (Poor Stabilization) |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov The reactivity of aryl halides in these transformations is highly dependent on the carbon-halogen bond dissociation energy, following the general trend: C-I > C-Br > C-Cl > C-F. wikipedia.orgucsb.edu This differential reactivity allows for selective functionalization of polyhalogenated aromatic compounds. researchgate.netacs.org

For this compound, the C-Cl bond is significantly more susceptible to oxidative addition to a Palladium(0) catalyst than the highly robust C-F bond. researchgate.net This provides a clear strategic advantage, enabling selective Suzuki or Sonogashira couplings at the C-Cl position while preserving the C-F bond for potential subsequent transformations.

Suzuki Coupling: In a Suzuki-Miyaura reaction, the C-Cl bond could be selectively coupled with an organoboron reagent, such as an arylboronic acid or an alkyltrifluoroborate, in the presence of a suitable palladium catalyst (e.g., Pd(PPh3)4 or systems with specialized phosphine (B1218219) ligands) and a base. nih.govacs.org This would yield a substituted 2-alkyl-3-fluorobiphenyl derivative.

Sonogashira Coupling: Similarly, a selective Sonogashira coupling could be performed at the C-Cl position. wikipedia.orglibretexts.org This reaction involves a palladium catalyst and a copper(I) co-catalyst to couple the aryl chloride with a terminal alkyne, forming a C(sp2)-C(sp) bond. wikipedia.org This would introduce an alkyne moiety onto the aromatic ring, a versatile functional group for further synthesis.

| Reaction Type | Coupling Partner | Typical Catalyst/Base System | Predicted Major Product |

|---|---|---|---|

| Suzuki | Phenylboronic acid | Pd(PPh3)4 / Na2CO3 | 2-(2-Bromopropyl)-3-fluoro-1,1'-biphenyl |

| Suzuki | Potassium cyclopropyltrifluoroborate | Pd(OAc)2, RuPhos / K2CO3nih.gov | 2-(2-Bromopropyl)-1-cyclopropyl-3-fluorobenzene |

| Sonogashira | Phenylacetylene | PdCl2(PPh3)2, CuI / Et3N | 1-(2-(2-Bromopropyl)-3-fluorophenyl)-2-phenylethyne |

| Sonogashira | Ethynyltrimethylsilane | Pd(PPh3)4, CuI / i-Pr2NH | ((2-(2-Bromopropyl)-3-fluorophenyl)ethynyl)trimethylsilane |

Reactions Involving the 2-Bromopropyl Side Chain

The 2-bromopropyl group is a secondary alkyl halide, making it susceptible to both nucleophilic substitution and elimination reactions. The outcome of these reactions is highly dependent on the reaction conditions, particularly the nature of the nucleophile/base and the solvent.

The secondary carbon bearing the bromine atom can be attacked by a wide range of nucleophiles. The reaction can proceed through either a concerted SN2 mechanism (favored by strong, non-bulky nucleophiles in polar aprotic solvents) or a stepwise SN1 mechanism involving a carbocation intermediate (favored by weak nucleophiles in polar protic solvents). Given the potential for steric hindrance from the adjacent substituted aromatic ring, the SN2 pathway may be somewhat impeded, while the SN1 pathway would proceed through a secondary carbocation.

| Nucleophile Reagent | Nucleophile | Predicted Product | Likely Predominant Mechanism |

|---|---|---|---|

| Sodium Hydroxide (NaOH) | -OH | 1-(2-Chloro-6-fluorophenyl)propan-2-ol | SN2/SN1 (competes with elimination) |

| Sodium Cyanide (NaCN) | -CN | 3-(2-Chloro-6-fluorophenyl)butanenitrile | SN2 |

| Sodium Methoxide (NaOCH3) | -OCH3 | 1-Chloro-3-fluoro-2-(2-methoxypropyl)benzene | SN2 (strong competition with elimination) |

| Sodium Azide (NaN3) | N3- | 2-(2-Azidopropyl)-1-chloro-3-fluorobenzene | SN2 |

When treated with a base, this compound can undergo an elimination reaction to form an alkene. libretexts.org The regioselectivity of this reaction is governed by the nature of the base employed. The bromine is on the second carbon of the propyl chain (C2), with adjacent protons on the methylene (B1212753) group (C1) and the methyl group (C3).

Zaitsev's Rule: With a small, strong base such as sodium ethoxide, the reaction is expected to follow Zaitsev's rule, where the proton is abstracted from the more substituted carbon (C1). This yields the more thermodynamically stable, internal alkene: 1-chloro-3-fluoro-2-(prop-1-en-1-yl)benzene, which can exist as E and Z isomers. masterorganicchemistry.com

Hofmann Rule: With a sterically hindered, bulky base like potassium tert-butoxide, the base will preferentially abstract the less sterically hindered proton from the methyl group (C3). This leads to the formation of the less substituted, terminal alkene (the Hofmann product): 1-chloro-3-fluoro-2-(prop-2-en-1-yl)benzene.

| Base | Base Type | Predicted Major Product | Governing Rule |

|---|---|---|---|

| Potassium Ethoxide (KOEt) | Small, Strong | 1-Chloro-3-fluoro-2-(prop-1-en-1-yl)benzene | Zaitsev masterorganicchemistry.com |

| Potassium tert-Butoxide (KOtBu) | Bulky, Strong | 1-Chloro-3-fluoro-2-(prop-2-en-1-yl)benzene | Hofmann |

Cyclization and Rearrangement Pathways

The structure of this compound is amenable to intramolecular cyclization. Under the influence of a Lewis acid (e.g., AlCl3), the C-Br bond in the side chain can be cleaved to generate a secondary carbocation. This electrophilic center can then attack the nucleophilic aromatic ring in an intramolecular Friedel-Crafts alkylation reaction.

Synthesis of Analogs and Precursors for Further Research

Comprehensive searches of scientific literature and chemical databases did not yield specific research findings on the use of this compound as a direct precursor for the synthesis of further analogs. While general synthetic methodologies for halogenated aromatic compounds are well-established, specific derivatization studies starting from this particular molecule are not publicly documented.

The reactivity of the 2-bromopropyl group suggests potential for various chemical transformations to create analogs. For instance, the bromine atom, being a good leaving group, could theoretically be displaced in nucleophilic substitution reactions. Such reactions could introduce a range of functional groups, leading to a diverse library of analogs. Additionally, elimination reactions could yield an alkene, providing another pathway for further functionalization.

However, without specific examples from published research, any discussion of reaction pathways, conditions, and resulting compounds would be speculative. Authoritative and detailed research findings, including reaction yields and spectroscopic data for any synthesized analogs, are not available.

Therefore, the following data table, which would typically present such findings, remains unpopulated due to the absence of relevant research data.

Table 1: Synthesized Analogs and Precursors from this compound (No data available in the public domain)

| Analog/Precursor Structure | Reagents and Conditions | Yield (%) | Reference |

|---|---|---|---|

| Data not available | Data not available | Data not available | Data not available |

| Data not available | Data not not available | Data not available | Data not available |

Further investigation and publication in the field of medicinal or materials chemistry are required to elucidate the reactivity of this compound and its potential as a scaffold for novel compounds.

Future Research Directions and Broader Implications for Organic Synthesis

Untapped Synthetic Avenues and Methodological Challenges

While the synthesis of polysubstituted benzenes is a well-established area of organic chemistry, the specific arrangement of substituents in 2-(2-Bromopropyl)-1-chloro-3-fluorobenzene presents unique challenges and opportunities. Future research could focus on several untapped synthetic avenues:

Late-Stage Functionalization: Developing methods for the selective late-stage functionalization of the aromatic ring would be highly valuable. Given the presence of chloro and fluoro substituents, which are ortho, para, and meta-directing respectively, achieving high regioselectivity for further substitutions is a significant challenge. Research into novel directing groups or catalyst systems that can override the inherent directing effects of the existing halogens would open up new pathways to complex derivatives.

Cross-Coupling Reactions: The bromine atom in the propyl side chain and the chlorine atom on the aromatic ring are both potential handles for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. A systematic investigation into the differential reactivity of these two positions would enable the stepwise and selective introduction of new functional groups. Methodological challenges include developing catalysts with high selectivity for either the C(sp³)-Br or the C(sp²)-Cl bond.

Asymmetric Synthesis: The 2-bromopropyl group contains a chiral center. The development of efficient and highly stereoselective methods for the synthesis of enantiomerically pure (R)- or (S)-This compound is a critical untapped avenue. This could involve asymmetric hydrogenation of a corresponding unsaturated precursor or the use of chiral auxiliaries. The challenge lies in achieving high enantioselectivity in the presence of the sterically demanding and electronically influencing substituents on the aromatic ring.

Potential for Utilizing this compound as a Building Block in Complex Molecular Architectures

The unique combination of functional groups in This compound makes it a potentially versatile building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. Aromatic rings are fundamental scaffolds in many drug molecules. acs.org

Pharmaceutical Scaffolds: The substituted benzene (B151609) ring can serve as a core structure for the development of new pharmaceutical agents. The chloro and fluoro groups can influence the pharmacokinetic properties of a molecule, such as its lipophilicity and metabolic stability. The bromopropyl side chain can be used to introduce further functionality or to link the aromatic core to other molecular fragments.

Materials Science: Polysubstituted aromatic compounds are precursors to a wide range of functional materials, including polymers, liquid crystals, and organic light-emitting diodes (OLEDs). The specific substitution pattern of This compound could be exploited to fine-tune the electronic and physical properties of such materials. For example, the polarity and polarizability of the molecule can be modulated by the halogen substituents.

Agrochemicals: Many herbicides and pesticides contain halogenated aromatic rings. This building block could be utilized in the synthesis of new agrochemicals with improved efficacy and environmental profiles.

The table below illustrates the potential of this compound as a versatile building block by highlighting its key reactive sites and the types of transformations they can undergo.

| Reactive Site | Potential Transformations | Resulting Structures |

| C(sp³)-Br | Nucleophilic substitution, Grignard formation, Elimination | Alcohols, ethers, amines, organometallics, alkenes |

| C(sp²)-Cl | Suzuki coupling, Heck coupling, Buchwald-Hartwig amination | Biaryls, styrenes, anilines |

| Aromatic Ring | Electrophilic aromatic substitution, Directed ortho-metalation | Further substituted aromatic derivatives |

Advancements in Stereocontrol and Regioselectivity for Polysubstituted Aromatics

The synthesis of polysubstituted aromatics with precise control over stereochemistry and regiochemistry remains a significant challenge in organic synthesis. The case of This compound exemplifies the need for further advancements in this area.

Stereocontrol: Achieving high levels of stereocontrol in the synthesis of the chiral side chain is crucial for applications where enantiomeric purity is important, such as in pharmaceuticals. Future research will likely focus on the development of new chiral catalysts and asymmetric methodologies that are tolerant of the diverse functional groups present on the aromatic ring. ekb.eg The use of chiral auxiliaries is a well-established strategy for introducing new stereocenters. nih.gov

Regioselectivity: The directing effects of the existing substituents on the aromatic ring often lead to mixtures of regioisomers in electrophilic substitution reactions. rsc.orgresearchgate.net Overcoming this challenge requires the development of new synthetic strategies that offer high regioselectivity. This could involve the use of removable directing groups or the application of transition-metal-catalyzed C-H activation reactions that are governed by different selectivity principles.

Integration of Computational and Experimental Approaches for Design and Discovery

The synergy between computational chemistry and experimental work is becoming increasingly important for the design of new synthetic routes and the discovery of novel molecules. mdpi.comnih.gov In the context of This compound , computational methods can play a crucial role in several areas:

Predicting Regioselectivity: Density Functional Theory (DFT) calculations can be used to predict the most likely sites of electrophilic attack on the aromatic ring, helping to guide the design of experiments aimed at achieving high regioselectivity. d-nb.inforsc.orgresearchgate.netnih.gov Machine learning models are also emerging as powerful tools for predicting the outcomes of chemical reactions. d-nb.inforsc.orgnih.gov

Reaction Mechanism Elucidation: Computational studies can provide detailed insights into the mechanisms of key synthetic steps, such as the stereodetermining step in an asymmetric synthesis or the catalytic cycle of a cross-coupling reaction. This understanding can then be used to optimize reaction conditions and improve yields and selectivities.

Design of Novel Building Blocks: Computational screening can be used to identify new polysubstituted aromatic building blocks with desirable electronic and steric properties for specific applications in materials science or drug discovery. acs.org

The integration of these computational approaches with high-throughput experimental techniques will undoubtedly accelerate the pace of discovery and innovation in the synthesis of complex aromatic molecules. d-nb.info

Q & A

What are the optimal synthetic routes for preparing 2-(2-Bromopropyl)-1-chloro-3-fluorobenzene, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves sequential halogenation and alkylation. For example:

- Step 1: Chloro-fluorination of benzene derivatives via electrophilic substitution (e.g., using Cl₂/FeCl₃ and HF/pyridine) to form 1-chloro-3-fluorobenzene intermediates .

- Step 2: Bromopropyl introduction via nucleophilic substitution (e.g., allylic bromination with NBS or coupling with 2-bromopropane under Pd catalysis). Reaction temperature (60–80°C) and solvent polarity (e.g., DMF vs. THF) critically affect regioselectivity and yield .

- Validation: Monitor intermediates by GC-MS (>97% purity thresholds) and optimize stoichiometry to minimize polybrominated byproducts .

How can researchers resolve contradictions in solubility data for this compound during purification?

Answer:

Reported solubility variations (e.g., 7.2 g/L in water vs. higher organic solubility) arise from crystallinity and solvent polarity effects. Recommended steps:

- Recrystallization: Use a mixed solvent system (e.g., ethanol/water) guided by Hansen solubility parameters .

- Column Chromatography: Employ silica gel with gradient elution (hexane:EtOAc 9:1 to 7:3) to separate halogenated impurities .

- Validation: Confirm purity via HPLC (retention time alignment) and differential scanning calorimetry (DSC) for melting point consistency .

What advanced spectroscopic techniques are required to distinguish positional isomers in this compound?

Answer:

- NMR: Use -NMR to resolve fluorine environments (δ = -110 to -120 ppm for meta-F vs. para-F) and -NMR for bromopropyl chain conformation analysis .

- HRMS: High-resolution mass spectrometry (ESI+) confirms molecular ion [M+H] at m/z 265.94 (theoretical) with isotopic Cl/Br patterns .

- XRD: Single-crystal X-ray diffraction resolves steric effects from the bromopropyl substituent .

How does the steric bulk of the 2-bromopropyl group influence reactivity in cross-coupling reactions?

Answer:

The 2-bromopropyl group introduces steric hindrance, slowing Suzuki-Miyaura couplings. Mitigation strategies:

- Catalyst Optimization: Use bulky ligands (e.g., SPhos or XPhos) to enhance Pd(0) insertion into the C-Br bond .

- Microwave-Assisted Synthesis: Reduce reaction time (30 min at 120°C) to bypass decomposition pathways .

- Kinetic Analysis: Monitor reaction progress via in situ IR spectroscopy to identify rate-limiting steps .

What are the stability challenges for this compound under long-term storage, and how can degradation be minimized?

Answer:

- Light Sensitivity: The bromine moiety undergoes photolytic cleavage. Store in amber vials at -20°C under inert gas (Ar) .

- Hydrolysis: Moisture induces dehalogenation. Use molecular sieves (3Å) in storage containers and confirm stability via periodic TLC .

- Thermal Degradation: DSC studies show decomposition onset at 85°C. Avoid prolonged heating in solution .

How can computational modeling predict the compound’s utility in designing bioactive molecules?

Answer:

- DFT Calculations: Evaluate electrostatic potential maps to identify reactive sites for electrophilic attack (e.g., para to Cl/F) .

- Docking Studies: Simulate interactions with biological targets (e.g., kinase enzymes) using the bromopropyl chain as a hydrophobic anchor .

- ADMET Prediction: Tools like SwissADME assess logP (2.8) and blood-brain barrier penetration for lead optimization .

What analytical contradictions arise in quantifying trace impurities, and how are they resolved?

Answer:

- GC-MS Artifacts: Brominated byproducts (e.g., dibromopropyl analogs) co-elute. Use tandem MS/MS with MRM transitions (e.g., m/z 268 → 187) .

- NMR Signal Overlap: Fluorine and proton signals in aromatic regions require 2D NMR (HSQC, HMBC) for unambiguous assignment .

- Limit of Detection (LOD): ICP-MS quantifies Br/Cl at <1 ppm levels, critical for pharmaceutical-grade material .

What role does this compound play in synthesizing fluorinated liquid crystals or polymers?

Answer:

- Liquid Crystals: The 3-fluorophenyl group enhances dipole alignment. Couple with mesogenic cores (e.g., biphenyls) via Sonogashira reactions .

- Polymer Backbones: Use atom-transfer radical polymerization (ATRP) initiated by the bromopropyl group to create fluorinated polystyrene derivatives .

- Thermal Analysis: DSC and polarized optical microscopy (POM) confirm phase transitions (nematic → isotropic) at 120–150°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.